Glycerophospho-N-Arachidonoyl Ethanolamine
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Overview
Description
Anandamide is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound plays a significant role in the endocannabinoid system, which is involved in various physiological processes including pain, mood, appetite, and memory .
Mechanism of Action
Target of Action
Glycerophospho-N-Arachidonoyl Ethanolamine, also known as Anandamide, is an endogenous cannabinoid neurotransmitter that primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are inhibitory, G-protein-coupled receptors that reduce the formation of cyclic AMP .
Mode of Action
Upon binding to the CB1 and CB2 receptors, this compound inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes . This interaction leads to a variety of cellular signal transduction such as a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases .
Biochemical Pathways
this compound is biosynthesized from its corresponding N-acyl phosphatidylethanolamines (NAPEs) in a pathway that involves the serine hydrolase-catalyzed double-deacylation of NAPE to generate glycerophospho-N-acyl ethanolamine, followed by the phosphodiesterase-mediated cleavage of this intermediate to liberate N-acyl ethanolamine . This pathway is an alternative to the one catalyzed by a phospholipase D (NAPE-PLD) .
Pharmacokinetics
It is known that its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation .
Result of Action
The binding of this compound to the CB1 and CB2 receptors leads to a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases . These changes can have diverse effects in multiple cell types, including the modulation of actin cytoskeleton organization in fibroblasts and the reduction of the invasive potential of tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation
Biochemical Analysis
Biochemical Properties
Glycerophospho-N-Arachidonoyl Ethanolamine interacts with various enzymes and proteins. It can be derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1) .
Cellular Effects
This compound has diverse effects on multiple cell types. For instance, it showed markedly elevated levels in children with idiopathic short stature compared to normal-height children or children with growth hormone deficiency .
Molecular Mechanism
AEA is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerophospho-N-Arachidonoyl Ethanolamine can be synthesized through the enzymatic activity of glycerophosphodiesterase 1 (GDE1) on glycerophospho-linked precursors . The synthesis involves the transfer of an acyl chain from the sn-1 position of phosphatidylcholine to the amine of phosphatidylethanolamine . This reaction is calcium-dependent and catalyzed by an unidentified enzyme .
Industrial Production Methods
Industrial production of this compound is not well-documented. it is likely that the production methods would involve large-scale enzymatic reactions similar to those used in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycerophospho-N-Arachidonoyl Ethanolamine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases to produce arachidonoyl ethanolamide.
Oxidation and Reduction: These reactions can modify the arachidonoyl chain, affecting the biological activity of the resulting compounds.
Common Reagents and Conditions
Phosphodiesterases: Enzymes that catalyze the hydrolysis of this compound.
Calcium Ions: Required for the enzymatic transfer of the acyl chain.
Major Products Formed
Arachidonoyl Ethanolamide (Anandamide): The primary product formed from the hydrolysis of this compound.
Scientific Research Applications
Glycerophospho-N-Arachidonoyl Ethanolamine has several scientific research applications:
Neuroscience: Studied for its role in the endocannabinoid system and its effects on pain, mood, and memory.
Cancer Research: Investigated for its potential as a biomarker in lung cancer.
Pharmacology: Used to study the binding and activity of cannabinoid receptors.
Lipid Biochemistry: Explored for its role in lipid metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Glycerophospho-N-Acyl Ethanolamines: A class of compounds that includes Glycerophospho-N-Arachidonoyl Ethanolamine.
Arachidonoyl Ethanolamide (Anandamide): The direct product of this compound hydrolysis.
Uniqueness
This compound is unique due to its role as a precursor to anandamide, a key endogenous cannabinoid neurotransmitter . This distinguishes it from other glycerophospho-N-acyl ethanolamines, which may not produce such potent bioactive compounds .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKVQGBMADPCS-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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